4-Bromo-5-methoxy-2-methyl-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

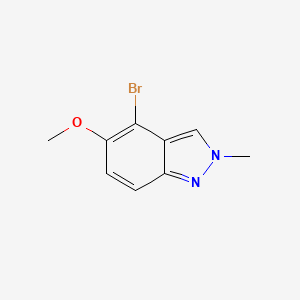

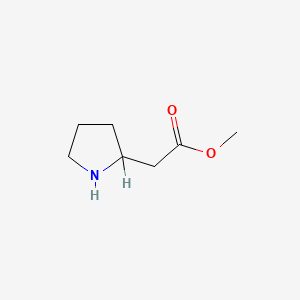

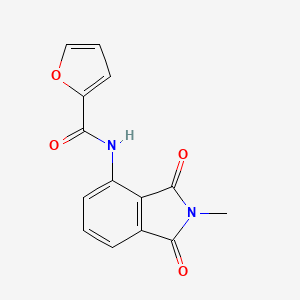

“4-Bromo-5-methoxy-2-methyl-indazole” is a chemical compound with the CAS Number: 2092532-64-2 . It has a molecular weight of 241.09 and its IUPAC name is 4-bromo-5-methoxy-2-methyl-2H-indazole .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H9BrN2O . The InChI code for this compound is 1S/C9H9BrN2O/c1-12-5-6-7 (11-12)3-4-8 (13-2)9 (6)10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 241.09 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of similar indazole compounds is in the field of corrosion inhibition. A study demonstrates the effectiveness of a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), in mitigating corrosion of mild steel in a corrosive environment. The investigation highlighted ATH's superior inhibition efficiency against mild steel corrosion, with its adsorption data aligning well with a Langmuir isotherm model (Al-amiery et al., 2020).

Anticancer Activity

Indazole derivatives have also been studied for their potential anticancer properties. A specific study focused on the synthesis and anticancer evaluation of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These compounds were screened against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The results indicated that some of these derivatives exhibited significant anticancer activity (Bekircan et al., 2008).

Antibacterial and Antifungal Activities

Research into the antimicrobial properties of indazole derivatives has shown promising results. A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives revealed that certain compounds possessed good to moderate activities against test microorganisms. This suggests the potential of indazole derivatives as antimicrobial agents (Bektaş et al., 2007).

CCR4 Antagonists for Therapeutic Applications

Indazole arylsulfonamides have been synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists. This study identified methoxy- or hydroxyl-containing groups as potent indazole C4 substituents for CCR4 antagonism, highlighting the therapeutic potential of indazole derivatives in treating conditions mediated by CCR4 (Procopiou et al., 2013).

Synthesis and Structural Analysis

The synthesis and molecular structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole, among other indazole derivatives, have been reported, providing insights into their structural properties and potential for further chemical modification and application (Ebert et al., 2012).

Mécanisme D'action

Target of Action

It’s worth noting that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-5-methoxy-2-methyl-indazole may also interact with various biological targets.

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission, and attenuation of excitatory neurotransmission .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

4-bromo-5-methoxy-2-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRLEECRJCALIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC(=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

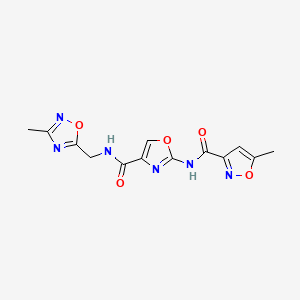

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)

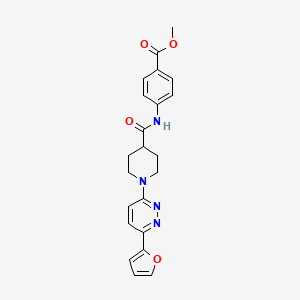

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)

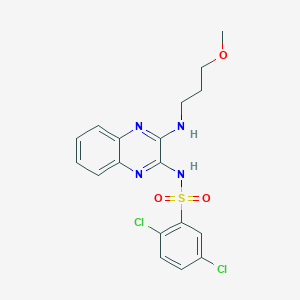

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)